molecular formula C10H7BrF2N2O2 B2477072 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514941-98-9

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2477072
CAS No.: 2514941-98-9
M. Wt: 305.079
InChI Key: ADRLERDBBYLFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a bromine atom, a difluoromethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple stepsThe final step involves the carboxylation of the intermediate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .

Scientific Research Applications

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
  • 8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Methyl-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Uniqueness

8-Bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets compared to similar compounds .

Properties

IUPAC Name

8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2O2/c1-4-2-5(11)9-14-6(8(12)13)7(10(16)17)15(9)3-4/h2-3,8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRLERDBBYLFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.